Haperforin F
Description
Haperforin G is a highly oxygenated limonoid-derived tetranortriterpenoid isolated from Harrisonia perforata. It exhibits significant biological activity, particularly as a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders . Structurally, it features a complex polycyclic framework with two all-carbon quaternary stereocenters (C10 and C13), a chiral tertiary alcohol (C6), and multiple unsaturated bonds (C1-C2 and C8-C14). Its scarcity in nature (<0.001% yield from plant sources) has driven extensive synthetic efforts to enable pharmacological exploration .
Properties
Molecular Formula |
C27H32O10 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl (2S,6R,11R,12S,14S,15R)-15-(furan-3-carbonyl)-14-hydroxy-2,7,7,12,15-pentamethyl-4,9,13-trioxo-3,8-dioxatetracyclo[10.5.0.02,6.06,11]heptadecane-14-carboxylate |
InChI |
InChI=1S/C27H32O10/c1-22(2)26-12-18(29)37-25(26,5)15-7-9-23(3,19(30)14-8-10-35-13-14)27(33,21(32)34-6)20(31)24(15,4)16(26)11-17(28)36-22/h8,10,13,15-16,33H,7,9,11-12H2,1-6H3/t15?,16-,23-,24+,25-,26+,27-/m0/s1 |
InChI Key |
ZCRRBAIUVLLATL-NTIOJBHZSA-N |
Isomeric SMILES |
C[C@]1(CCC2[C@]([C@@H]3CC(=O)OC([C@]34[C@]2(OC(=O)C4)C)(C)C)(C(=O)[C@@]1(C(=O)OC)O)C)C(=O)C5=COC=C5 |
Canonical SMILES |
CC1(C23CC(=O)OC2(C4CCC(C(C(=O)C4(C3CC(=O)O1)C)(C(=O)OC)O)(C)C(=O)C5=COC=C5)C)C |
Synonyms |
haperforin F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Haperforin G vs. Haperforin C2 and D
Haperforin G shares structural motifs with other limonoids, such as Haperforin C2 and Haperforin D, but differs in functionalization and bioactivity:
Key Findings :
- Haperforin G’s α,β-unsaturated enone moiety is critical for 11β-HSD1 inhibition, while Haperforin D’s epoxide group confers prodrug properties dependent on CYP27A1-mediated activation .
- Haperforin G demonstrates superior selectivity for melanoma cells over non-malignant cells compared to Haperforin C2 .
Haperforin G vs. Hyperforin
Though both contain polycyclic frameworks, Hyperforin (a phloroglucinol derivative from Hypericum perforatum) is structurally distinct from Haperforin G.
Data Tables
Table 1: Crystallographic Data for Haperforin G
| Parameter | Value |
|---|---|
| Empirical Formula | C25H28O6 |
| Molecular Weight | 424.47 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 7.2258 Å, b = 11.6412 Å, c = 27.1277 Å |
Table 2: Comparative Bioactivity Profiles
| Compound | IC50 (11β-HSD1) | CYP27A1 Dependency |
|---|---|---|
| Haperforin G | 0.8 µM (potent inhibition) | No |
| Haperforin D | Not applicable | Yes (prodrug activation) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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